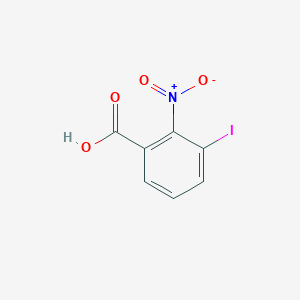

3-Iodo-2-nitrobenzoic acid

説明

3-Iodo-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4INO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by iodine and nitro groups, respectively. This compound is notable for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

特性

IUPAC Name |

3-iodo-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAROBUTYHYZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 3-Iodo-2-nitrobenzoic acid can be synthesized through a multi-step process involving the nitration and iodination of benzoic acid derivatives. A common method involves the nitration of 2-iodobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperatures to ensure the selective formation of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of 3-iodo-2-nitrobenzoic acid may involve large-scale nitration and iodination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Types of Reactions:

Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid (CH3COOH).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

Reduction: 3-Iodo-2-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used in the reaction.

科学的研究の応用

3-Iodo-2-nitrobenzoic acid is utilized in several scientific research fields:

作用機序

The mechanism of action of 3-iodo-2-nitrobenzoic acid primarily involves its reactivity due to the presence of the nitro and iodine substituents. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. The iodine atom, being a good leaving group, facilitates substitution reactions. These properties make the compound a versatile intermediate in various chemical transformations .

類似化合物との比較

2-Iodo-3-nitrobenzoic acid: Similar structure but with different positions of the nitro and iodine groups.

2-Nitrobenzoic acid: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

3-Nitrobenzoic acid: Lacks the iodine substituent, affecting its reactivity and applications.

Uniqueness: 3-Iodo-2-nitrobenzoic acid is unique due to the combination of both nitro and iodine groups on the benzene ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis, particularly in the formation of complex aromatic compounds through substitution and reduction reactions .

生物活性

3-Iodo-2-nitrobenzoic acid (C7H4INO4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and relevant case studies.

3-Iodo-2-nitrobenzoic acid is characterized by the presence of both iodine and nitro functional groups, which contribute to its unique biological activities. Its molecular structure can be represented as follows:

Antimicrobial Activity

Research indicates that 3-iodo-2-nitrobenzoic acid exhibits notable antimicrobial properties. A study assessed its efficacy against various bacterial strains, revealing a minimum inhibitory concentration (MIC) that demonstrates its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 |

| Escherichia coli | 62.5 | 125 |

| Pseudomonas aeruginosa | 125 | 250 |

The compound showed strong bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus, while demonstrating moderate activity against Gram-negative strains .

Anticancer Activity

The anticancer potential of 3-iodo-2-nitrobenzoic acid has been explored in various studies. It has been shown to inhibit the proliferation of cancer cells through mechanisms that involve apoptosis and cell cycle arrest. Notably, it has been compared to established chemotherapeutics like cisplatin.

Case Study: Breast Cancer Cells

In a study focusing on breast cancer cell lines, 3-iodo-2-nitrobenzoic acid demonstrated significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| HeLa (Cervical cancer) | 15 |

The compound's mechanism of action appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells .

Cytotoxicity Studies

While investigating the cytotoxicity of 3-iodo-2-nitrobenzoic acid, researchers found that it exhibited low toxicity towards normal cell lines at therapeutic concentrations. The results from various assays indicated that:

| Cell Line | Cell Viability (%) at 50 µM |

|---|---|

| L929 (Fibroblast) | 90 |

| A549 (Lung carcinoma) | 85 |

These findings suggest that the compound could be a viable candidate for further development in cancer therapies due to its selective toxicity towards malignant cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Iodo-2-nitrobenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Begin with nitration of benzoic acid derivatives, followed by iodination using iodine sources (e.g., KI/I₂) under controlled acidic conditions.

- Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 0–5°C for nitration to minimize side reactions).

- Purify via recrystallization using ethanol/water mixtures, and confirm purity via melting point analysis and HPLC.

- Safety : Use fume hoods, nitrile gloves, and avoid dust generation during handling .

Q. Which spectroscopic techniques are most effective for characterizing 3-Iodo-2-nitrobenzoic acid, and how should data interpretation address common pitfalls?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm) and nitro/iodo substituent effects. Use deuterated DMSO for solubility.

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : Compare experimental m/z with theoretical values (e.g., [M-H]⁻ for ESI-MS). Cross-reference with NIST Chemistry WebBook data for validation .

Q. What safety protocols are critical when handling 3-Iodo-2-nitrobenzoic acid in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic challenges in 3-Iodo-2-nitrobenzoic acid structure determination?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (XRD) data (≤1.0 Å) to resolve heavy iodine atom positions.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Address twinning via TWIN/BASF commands.

- Validation : Cross-check R-factors (<5%) and electron density maps (e.g., omit maps for nitro group orientation) .

Q. What computational approaches are suitable for studying the electronic properties and reactivity of 3-Iodo-2-nitrobenzoic acid?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) for electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) using AMBER or GROMACS.

- Docking Studies : Explore biological binding affinities by docking into enzyme active sites (e.g., SARS-CoV-2 proteases as in related nitrobenzoic acid studies) .

Q. How can researchers reconcile contradictions in spectral or crystallographic data for 3-Iodo-2-nitrobenzoic acid derivatives?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR shifts with calculated chemical shifts (e.g., via ACD/Labs or DFT).

- High-Resolution XRD : Re-examine crystal packing effects or disorder using SHELXE for phase refinement.

- Thermal Analysis : Perform DSC/TGA to detect polymorphic transitions or decomposition that may explain spectral anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。